molecular formula C13H4Br4Cl6 B028199 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene CAS No. 34571-16-9

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene

Cat. No. B028199
CAS RN: 34571-16-9
M. Wt: 692.5 g/mol
InChI Key: PHYHWKJTYWPNCS-UHFFFAOYSA-N
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Description

“1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene” is an analytical standard . It is also known as 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)-2-norbornene . The empirical formula is C13H4Br4Cl6 . It has a CAS number of 34571-16-9 and a molecular weight of 692.50 .


Molecular Structure Analysis

The SMILES string of the compound is CBr([BrH]Br)Br.ClC1=C(Cl)[C@]2(Cl)C@@HC[C@]1(Cl)C2(Cl)Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is an analytical standard with a quality level of 100 . It has an assay of ≥95.0% (HPLC) . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Flame Retardant in Plastics and Polyesters

Dechlorane 604 Component A is a halogenated flame retardant. It has been used since the early 1970s when the addition of flame retardants to plastics, electrical equipment, and synthetic fibers became more common . It is particularly effective in the fireproofing of plastics and polyesters .

Substitute for Mirex

Dechlorane 604 Component A, along with other dechloranes, has been used as a substitute for mirex, a highly chlorinated organic compound that was commercialized firstly as a pesticide and then as an additive flame retardant in plastics, paints, and electrical goods from 1959 to 1972 .

Environmental Contaminant Detection

The detection of Dechlorane 604 Component A in environmental samples has only recently been reported . This allows researchers to monitor the presence and levels of this compound in the environment .

Bioaccumulation and Biomagnification Studies

Dechlorane 604 Component A has been detected in different aquatic and terrestrial species, supporting their bioaccumulation and biomagnification . This makes it a useful compound for studying these processes in various ecosystems .

Isomer-Specific Bioaccumulation Studies

Some studies have shown different behavior of the syn-Dechlorane Plus and anti-Dechlorane Plus isomers in the environment and different biomagnification factors in biota . This allows for isomer-specific bioaccumulation studies of Dechlorane 604 Component A .

Analytical Chemistry

The methods usually applied for the analysis of Dechlorane 604 Component A are gas chromatography (GC) coupled with electron capture negative ionization mass spectrometry (MS) and GC coupled with high-resolution MS (HRMS) working in electron impact (EI) positive mode . This compound, therefore, plays a significant role in the development and refinement of analytical chemistry techniques .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYHWKJTYWPNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Br4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143677
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene

CAS RN

59926-81-7, 34571-16-9
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59926-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-27881
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions Dechlorane 604 analogues. What are they, and why are they significant?

A1: Dechlorane 604 analogues are structurally similar compounds that contain fewer bromine atoms or have some bromine atoms replaced by chlorine atoms. These analogues arise from the photodegradation of Dec 604, primarily through exposure to UV light []. One significant analogue is tribromo-Dec604 (Br3Dec604), also known as Dechlorane 604 Component B (Dec604 CB).

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